molecular formula C9H14N2O3 B14869900 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid

2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid

Cat. No.: B14869900
M. Wt: 198.22 g/mol
InChI Key: PPVPRXUOJYLBII-UHFFFAOYSA-N
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Description

2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid is a unique compound that combines an alanine backbone with a furan ring substituted with a dimethylamino group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Coupling with Alanine Backbone: The final step involves coupling the furan ring with the alanine backbone through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(furan-2-yl)propanoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    3-(2-Furyl)propanoic acid: Similar furan ring but lacks the amino and dimethylamino groups.

    2-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 2-Amino-3-(5-(dimethylamino)furan-2-yl)propanoic acid imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-3-[5-(dimethylamino)furan-2-yl]propanoic acid

InChI

InChI=1S/C9H14N2O3/c1-11(2)8-4-3-6(14-8)5-7(10)9(12)13/h3-4,7H,5,10H2,1-2H3,(H,12,13)

InChI Key

PPVPRXUOJYLBII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)CC(C(=O)O)N

Origin of Product

United States

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